1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine

Lipophilicity LogP Drug-likeness

This specific regioisomer provides a distinct amine vector for TAAR1 and kinase inhibitor design. Its balanced LogP (1.87) and low molecular weight (242.07 g/mol) align with CNS drug criteria, while the strategic aryl bromide enables versatile Suzuki diversification. Ideal for SAR-driven lead optimization without introducing excessive lipophilicity.

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
Cat. No. B13083096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC8H8BrN3O
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1=CN(N=C1N)CC2=CC=C(O2)Br
InChIInChI=1S/C8H8BrN3O/c9-7-2-1-6(13-7)5-12-4-3-8(10)11-12/h1-4H,5H2,(H2,10,11)
InChIKeyPSDXVVZXVJPXPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine: A Core Pyrazole Scaffold for Targeted Medicinal Chemistry and Kinase Research Procurement


1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine (CAS: 1871711-02-2) is a heterocyclic small molecule featuring a 3-aminopyrazole core linked via a methylene bridge to a 5-bromofuran moiety . With a molecular weight of 242.07 g/mol and a molecular formula of C8H8BrN3O, this compound serves as a versatile building block in medicinal chemistry . Its structure combines a hydrogen bond donor/acceptor profile (1 donor, 4 acceptors) with a polar surface area (TPSA) of 56.98 Ų, positioning it as a balanced scaffold for lead optimization . The presence of the aryl bromide on the furan ring provides a synthetic handle for late-stage functionalization via cross-coupling reactions, a feature often exploited in structure-activity relationship (SAR) studies [1].

1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine: Why In-Class Analogs Are Not Interchangeable in Lead Optimization


Despite sharing a common 3-aminopyrazole core, substitution patterns dramatically alter physicochemical and pharmacological properties. For instance, the addition of a single methyl group to the pyrazole ring (as in the 5-methyl or 4-methyl analogs) increases lipophilicity (LogP from 1.8691 to 2.17752) , which can significantly impact membrane permeability, metabolic stability, and off-target binding profiles [1]. Similarly, regioisomeric variations in the furan linkage (e.g., 5-(5-bromofuran-2-yl)-2H-pyrazol-3-ylamine) alter the spatial orientation of the amine group, potentially affecting key interactions with biological targets . The specific arrangement of the 3-amine and the bromofuran methylene linker in the target compound provides a unique vector for hydrogen bonding and halogen interactions that cannot be replicated by close structural analogs, making blind substitution a high-risk strategy for maintaining SAR continuity.

1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine: Quantified Differentiation vs. Key Analogs for Scientific Selection


Reduced Lipophilicity vs. Methyl-Substituted Analogs: A Quantified LogP Advantage for Aqueous Solubility

The target compound exhibits a LogP of 1.8691, which is significantly lower than the 5-methyl and 4-methyl analogs, both of which have a LogP of 2.17752 . This reduced lipophilicity, driven by the absence of an additional methyl group on the pyrazole ring, predicts improved aqueous solubility and a lower risk of non-specific binding or metabolic instability often associated with more lipophilic compounds [1].

Lipophilicity LogP Drug-likeness

Optimized Molecular Weight for CNS Penetration Potential vs. Heavier Analogs

The target compound has a molecular weight of 242.07 g/mol, which is approximately 14 g/mol lower than the 5-methyl and 4-methyl analogs (both 256.10 g/mol) . This places the compound more favorably within the typical

Molecular Weight CNS Penetration Lead-likeness

Strategic Synthetic Handle: The 5-Bromofuran Moiety Enables Late-Stage Diversification

The presence of a single bromine atom on the furan ring provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents late in a synthetic sequence [1]. This contrasts with analogs lacking a halogen (e.g., unsubstituted furan or chloro analogs) which would require less efficient functionalization strategies, and with the di-bromo analog (4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine) which introduces synthetic complexity and potential for unwanted side reactions due to dual reactive sites [2].

Cross-coupling Suzuki Buchwald-Hartwig

TAAR1 Agonist Scaffold: Class-Level Evidence for Neuropsychiatric Indication Potential

While direct biological data for the exact compound is not publicly available, the 3-aminopyrazole core with a substituted benzyl/furylmethyl group is a recognized pharmacophore for trace amine-associated receptor 1 (TAAR1) agonism. Patents and literature demonstrate that closely related pyrazole derivatives exhibit potent TAAR1 agonist activity, with EC50 values in the low nanomolar range (e.g., EC50 = 41 nM for a structurally related compound in a cAMP accumulation assay in HEK293 cells expressing human TAAR1) [1]. This positions the target compound as a viable starting point for developing novel TAAR1 modulators for potential applications in schizophrenia, depression, and substance use disorders [2].

TAAR1 Neuropsychiatric GPCR

1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine: High-Impact Application Scenarios Based on Quantified Differentiation


Lead Optimization for CNS-Penetrant TAAR1 Agonists

The compound's lower LogP (1.8691) and molecular weight (242.07 g/mol) compared to methylated analogs make it a superior starting point for CNS drug discovery programs targeting TAAR1 . Its physicochemical profile aligns with established metrics for blood-brain barrier penetration, while the 3-aminopyrazole core is a validated TAAR1 pharmacophore [1]. Medicinal chemists can utilize the aryl bromide handle for rapid SAR exploration via Suzuki coupling to fine-tune potency and selectivity without introducing excessive lipophilicity [2].

Kinase Inhibitor Fragment Library Member

The 3-aminopyrazole motif is a privileged structure for ATP-competitive kinase inhibition, particularly for p38 MAP kinase and Aurora kinases . The specific substitution pattern of this compound provides a unique hydrogen bonding vector from the 3-amine and a halogen bonding opportunity from the bromofuran. Its moderate lipophilicity and low molecular weight make it an ideal fragment for structure-based drug design (SBDD) campaigns aimed at developing novel kinase inhibitors with improved selectivity profiles.

Building Block for Diversity-Oriented Synthesis (DOS) of Heterocyclic Libraries

The single, strategically placed bromide on the furan ring enables efficient diversification through palladium-catalyzed cross-coupling reactions . This allows for the rapid generation of focused libraries of 3-aminopyrazole derivatives for high-throughput screening against various biological targets. The compound's balanced physicochemical properties ensure that the resulting library members will generally remain within drug-like chemical space, increasing the probability of identifying high-quality hits .

Regioisomeric Control for SAR Studies in Furopyrazole Series

When compared to regioisomers like 5-(5-bromofuran-2-yl)-2H-pyrazol-3-ylamine, the 1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine scaffold offers a distinct spatial presentation of the amine group . This is critical for SAR studies where the precise orientation of the hydrogen bond donor is essential for target engagement. Procuring this specific regioisomer eliminates the ambiguity associated with tautomeric equilibria in unsubstituted pyrazoles and ensures that biological data can be directly correlated to a defined molecular geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.